molecular formula C10H7BrClNO B13912567 8-Bromo-6-chloro-3-methoxyquinoline

8-Bromo-6-chloro-3-methoxyquinoline

Cat. No.: B13912567
M. Wt: 272.52 g/mol
InChI Key: XTRSGWDYAYGVNX-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-3-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the bromination of 6-chloro-3-methoxyquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-3-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromo-6-chloro-3-methoxyquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can interact with DNA or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 6-Chloro-8-methylquinoline-3-carboxylic acid
  • 8-Bromo-6-methoxyquinoline

Comparison: Compared to these similar compounds, 8-Bromo-6-chloro-3-methoxyquinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse applications. The methoxy group also contributes to its distinct chemical properties and biological activities .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

8-bromo-6-chloro-3-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-8-3-6-2-7(12)4-9(11)10(6)13-5-8/h2-5H,1H3

InChI Key

XTRSGWDYAYGVNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2N=C1)Br)Cl

Origin of Product

United States

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